REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]2[CH2:6][CH2:7][C:8](=[O:9])[C:2]1=2.Cl.[NH2:11]O.CC([O-])=O.[Na+]>CO>[S:1]1[C:2]2[C:8](=[O:9])[NH:11][CH2:7][CH2:6][C:3]=2[CH:4]=[CH:5]1 |f:1.2,3.4|
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Name
|
|
Quantity
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1.34 g
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Type
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reactant
|
Smiles
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S1C2=C(C=C1)CCC2=O
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Name
|
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
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7.3 g
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Type
|
reactant
|
Smiles
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CC(=O)[O-].[Na+]
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Name
|
|
Quantity
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150 mL
|
Type
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solvent
|
Smiles
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CO
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Control Type
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UNSPECIFIED
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Setpoint
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130 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction was then concentrated under reduced pressure
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Type
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FILTRATION
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Details
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filtered over a plug of silica gel
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Type
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WASH
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Details
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eluting with EtOAc
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
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CUSTOM
|
Details
|
Upon completion, the reaction was quenched
|
Type
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ADDITION
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Details
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by pouring over ice water (100 mL)
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Type
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EXTRACTION
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Details
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The aqueous mixture was extracted with DCM (2×100 mL)
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Type
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WASH
|
Details
|
the combined extracts were washed with 0.1 M NaOH (100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
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Smiles
|
S1C=CC2=C1C(NCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 837 mg | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 56.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |